3-Butyryl-4-methyloxazolidin-2-one

Asymmetric synthesis Conjugate addition Nicholas reaction

3-Butyryl-4-methyloxazolidin-2-one (CAS 111292-83-2) is an N-acyl oxazolidinone belonging to the Evans-type chiral auxiliary family. It features a 4-methyl substituent derived from L-alanine and an N-butyryl imide group, giving it a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 111292-83-2
Cat. No. B047363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyryl-4-methyloxazolidin-2-one
CAS111292-83-2
Synonyms2-Oxazolidinone, 4-methyl-3-(1-oxobutyl)-
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCCC(=O)N1C(COC1=O)C
InChIInChI=1S/C8H13NO3/c1-3-4-7(10)9-6(2)5-12-8(9)11/h6H,3-5H2,1-2H3
InChIKeyFTBWXCQJZQQIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyryl-4-methyloxazolidin-2-one (CAS 111292-83-2) – Procurement & Selection Guide for N-Acyl Oxazolidinone Chiral Auxiliaries


3-Butyryl-4-methyloxazolidin-2-one (CAS 111292-83-2) is an N-acyl oxazolidinone belonging to the Evans-type chiral auxiliary family. It features a 4-methyl substituent derived from L-alanine and an N-butyryl imide group, giving it a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . This class of compounds is widely employed in asymmetric synthesis for stereoselective alkylations, aldol condensations, and Diels–Alder reactions, where the 4-substituent critically governs facial selectivity [1].

Chiral Auxiliary Class
Evans-type N-acyl oxazolidinone
4-Substituent
L-Alanine-derived 4-methyl; smallest steric footprint among common auxiliaries
Imide Group
N-Butyryl; supports enolate-based asymmetric transformations

Why 3-Butyryl-4-methyloxazolidin-2-one Cannot Be Replaced by Another Evans Auxiliary Without Verification


N-Acyl oxazolidinone chiral auxiliaries are not interchangeable; the identity of the 4-substituent dictates both the magnitude and sense of asymmetric induction. A doctoral thesis systematically comparing 4-methyl, 4-benzyl, and 4-phenyl oxazolidinones in conjugate addition and Nicholas cyclisation reactions demonstrated that auxiliaries optimised for one transformation can perform poorly in another [1]. Consequently, selecting the wrong auxiliary—even a close structural analogue—can invert diastereoselectivity or drastically reduce yield, making pre-procurement evidence essential.

! Replacing 4-methyl with 4-phenyl or 4-benzyl may invert diastereoselectivity in specific reactions (e.g., Nicholas cyclisation vs. conjugate addition).
! An auxiliary optimised for one transformation may perform poorly in another; no universal best choice exists across reaction types.
! Steric bulk differences (4-methyl

3-Butyryl-4-methyloxazolidin-2-one – Quantitative Differentiation Evidence Against Closest Analogs


Conjugate Addition vs. Nicholas Cyclisation: Divergent Selectivity Between 4-Methyl, 4-Benzyl and 4-Phenyl Auxiliaries

In a systematic evaluation of oxazolidinone chiral auxiliaries for a 1,4-conjugate addition reaction, the 4-methyl oxazolidinone nucleus provided poor diastereoselectivity, whereas the 4-phenyl analogue delivered optimum levels [1]. Strikingly, when the same set of auxiliaries was applied to an intramolecular Nicholas cyclisation, the 4-methyl auxiliary became the auxiliary of choice, outperforming the 4-phenyl variant [1]. This behavioural inversion is reaction-specific and cannot be predicted from the substituent's steric size alone.

Reaction-dependent selectivity
Head-to-head
Rank-order reversal observed: 4-methyl preferred for Nicholas cyclisation; 4-phenyl preferred for conjugate addition
Context-specific auxiliary selection is essential
Data from doctoral thesis; quantitative dr values not reported
Asymmetric synthesis Conjugate addition Nicholas reaction Chiral auxiliary

Predicted Boiling Point: 21.4 °C Lower Than the 4-Isopropyl Analogue – Distillation and Purification Implications

The predicted boiling point of 3-butyryl-4-methyloxazolidin-2-one is 293.8 ± 9.0 °C at 760 mmHg . In contrast, the 4-isopropyl analogue (S)-3-butyryl-4-isopropyloxazolidin-2-one (CAS 80697-93-4) has a predicted boiling point of 315.2 ± 11.0 °C . This 21.4 °C reduction can facilitate distillative purification or removal under reduced pressure, an advantage in large-scale syntheses where higher-boiling auxiliaries complicate solvent recovery.

Predicted boiling point
Predicted
293.8±9.0 °C (4-methyl) vs. 315.2±11.0 °C (4-isopropyl)
May support distillative purification review
Predicted values; experimental verification needed
Physicochemical properties Boiling point Purification Volatility

Density Differential: 4-Methyl Scaffold is Slightly Denser Than the Isopropyl Analog, Affecting Phase Behaviour in Biphasic Systems

The predicted density of 3-butyryl-4-methyloxazolidin-2-one is 1.129 ± 0.06 g/cm³ , compared to 1.084 ± 0.06 g/cm³ for the 4-isopropyl congener . While the absolute difference is modest (~0.045 g/cm³), it can influence phase-splitting behaviour in aqueous/organic work-ups—particularly when the auxiliary-loaded organic phase nears the density of the aqueous layer.

Predicted density
Predicted
1.129±0.06 g/cm³ (4-methyl) vs. 1.084±0.06 g/cm³ (4-isopropyl)
May influence phase separation behavior
Small difference; experimental context required
Density Phase separation Work-up Process chemistry

Steric Footprint: 4-Methyl as the Minimal-Size Option Among Common Evans Auxiliaries – Implications for Enolate Accessibility

Among the canonical Evans auxiliaries, the 4-methyl substituent (derived from L-alanine) presents the smallest steric footprint, smaller than 4-isopropyl (L-valine), 4-benzyl (L-phenylalanine), or 4-phenyl (phenylglycine) variants [1]. The reduced steric demand can be advantageous when the electrophile itself is bulky or when high enolate reactivity is required, though it may sacrifice diastereoselectivity in standard aldol or alkylation reactions relative to the 4-isopropyl auxiliary, which typically delivers dr > 95:5 in enolate alkylations [2].

Minimal steric footprint
Class-level
4-Methyl
May support hindered substrate transformations
General trend from Evans oxazolidinone literature; no direct imide-series quantification
Steric effects Enolate alkylation Diastereoselectivity Chiral auxiliary

Target Application Scenarios for 3-Butyryl-4-methyloxazolidin-2-one Based on Quantitative Differentiation Evidence


Intramolecular Nicholas Cyclisation Reactions Requiring a Compact Chiral Auxiliary

The 4-methyl oxazolidinone scaffold has been explicitly identified as the preferred auxiliary for intramolecular Nicholas cyclisations of optically active propargyl alcohols derived from citronellal [1]. In this context, the more sterically demanding 4-phenyl analogue proved less efficient, making the 4-methyl variant the evidence-supported procurement choice for researchers pursuing cobalt-mediated cyclisations.

Large-Scale Syntheses Where Distillative Recovery of the Auxiliary is Envisaged

With a predicted boiling point approximately 21 °C lower than the 4-isopropyl analogue , 3-butyryl-4-methyloxazolidin-2-one offers a meaningful advantage in process-scale operations where auxiliary recovery by distillation is planned. The reduced energy input and shorter distillation times can lower cost-of-goods in multi-kilogram campaigns.

Sterically Demanding Substrate Transformations Requiring Minimal Chiral Scaffold Bulk

When the electrophile or substrate possesses significant steric bulk, the 4-methyl auxiliary's minimal steric footprint may enable enolate formation and reaction that would be retarded by the 4-isopropyl or 4-benzyl auxiliaries [2]. This makes it a strategic purchase for laboratories exploring hindered electrophile scope that has proven problematic with larger auxiliaries.

Biphasic Work-Up Processes Sensitive to Organic-Phase Density

The slightly higher density of the 4-methyl auxiliary (1.129 vs. 1.084 g/cm³ for the 4-isopropyl analogue) can improve phase separation in aqueous/organic work-ups , particularly when the organic phase density approaches that of the aqueous layer—a common situation with chlorinated solvents. This practical benefit supports routine procurement for labs prioritising streamlined work-up procedures.

Application
Selection Property
Validation Focus
Nicholas cyclisation research
4-Methyl oxazolidinone scaffold selectivity profile
Diastereoselectivity verification in target cyclisation
Process-scale synthesis with auxiliary recovery
Lower predicted boiling point profile
Distillation efficiency and auxiliary stability verification
Hindered electrophile transformations
Minimal steric footprint
Enolate reactivity and diastereoselectivity outcomes
Aqueous/organic biphasic work-up
Higher predicted density profile
Phase separation under typical extraction conditions
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